N-[3-(furan-2-yl)propyl]-2-(5-methoxy-1H-indol-1-yl)acetamide
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Overview
Description
N-[3-(furan-2-yl)propyl]-2-(5-methoxy-1H-indol-1-yl)acetamide is a complex organic compound that features both furan and indole moieties. The presence of these heterocyclic structures makes it a compound of interest in various fields of scientific research, particularly in medicinal chemistry and pharmacology. The indole nucleus is known for its wide range of biological activities, including antiviral, anti-inflammatory, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(furan-2-yl)propyl]-2-(5-methoxy-1H-indol-1-yl)acetamide typically involves multiple steps, starting with the preparation of the indole and furan intermediates. One common synthetic route includes:
Preparation of 5-methoxyindole: This can be achieved through the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone in the presence of an acid catalyst.
Preparation of 3-(furan-2-yl)propylamine: This involves the reaction of furfural with a suitable amine under reductive amination conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to increase yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[3-(furan-2-yl)propyl]-2-(5-methoxy-1H-indol-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The indole ring can be reduced to form indolines.
Substitution: Electrophilic substitution reactions can occur on the indole ring due to its electron-rich nature.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) can be used under acidic conditions.
Major Products
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Indolines and other reduced indole derivatives.
Substitution: Halogenated or nitrated indole derivatives.
Scientific Research Applications
N-[3-(furan-2-yl)propyl]-2-(5-methoxy-1H-indol-1-yl)acetamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of viral infections and inflammatory diseases.
Industry: Used in the development of new materials and as a precursor in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of N-[3-(furan-2-yl)propyl]-2-(5-methoxy-1H-indol-1-yl)acetamide is not fully understood, but it is believed to interact with various molecular targets and pathways:
Molecular Targets: It may bind to specific receptors or enzymes, modulating their activity.
Pathways Involved: It could influence signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- N-(1H-indol-3-ylmethyl)-2-(5-methoxy-1H-indol-1-yl)acetamide
- N-(furan-2-ylmethyl)-2-(5-methoxy-1H-indol-1-yl)acetamide
- N-(3-(furan-2-yl)propyl)-2-(1H-indol-1-yl)acetamide
Uniqueness
N-[3-(furan-2-yl)propyl]-2-(5-methoxy-1H-indol-1-yl)acetamide is unique due to the specific combination of furan and indole moieties, which may confer distinct biological activities and chemical reactivity compared to other similar compounds .
Properties
Molecular Formula |
C18H20N2O3 |
---|---|
Molecular Weight |
312.4 g/mol |
IUPAC Name |
N-[3-(furan-2-yl)propyl]-2-(5-methoxyindol-1-yl)acetamide |
InChI |
InChI=1S/C18H20N2O3/c1-22-16-6-7-17-14(12-16)8-10-20(17)13-18(21)19-9-2-4-15-5-3-11-23-15/h3,5-8,10-12H,2,4,9,13H2,1H3,(H,19,21) |
InChI Key |
CZLHFNLOAZERHC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)N(C=C2)CC(=O)NCCCC3=CC=CO3 |
Origin of Product |
United States |
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